N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h5-12H,1-4H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXWEEQINPOWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with a halogenated pyridine derivative. This intermediate is then coupled with a tetrahydronaphthalene derivative under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Key Observations :
Structural Divergence: The target compound lacks the thiazolidinone or hydrazide moieties present in compounds 11d–13, instead featuring a direct thiazole-carboxamide linkage. This reduces steric hindrance and may favor different biological targets .
Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano in 11d–11e) correlate with lower yields (60–62%) compared to electron-donating groups (methoxy in 11f: 73% yield), suggesting synthetic challenges in introducing polar substituents .
Thermal Stability : Higher melting points (260–262°C for 11f vs. 190–192°C for 11e) may reflect stronger intermolecular interactions (e.g., hydrogen bonding from methoxy groups) .
Pharmacological Implications
While the target compound’s specific activity data are unavailable in the provided evidence, structural analogs like 11d–11f and 13 exhibit in vitro anticancer activity linked to their tetrahydronaphthalene-pyridine scaffolds. The thiazole-carboxamide group in the target compound may enhance kinase inhibition compared to thiazolidinone derivatives, as seen in other studies where carboxamides improved selectivity for ATP-binding pockets .
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with significant potential for biological activity due to its unique structural features. This article aims to synthesize existing knowledge about its biological properties, potential applications, and the mechanisms underlying its activity.
Structural Characteristics
This compound features a pyridine ring, a thiazole moiety, and a tetrahydronaphthalene backbone. The presence of these diverse structural components suggests potential for varied biological activities, particularly in medicinal chemistry. The molecular formula is C₁₈H₁₈N₂OS, with an approximate molecular weight of 304.38 g/mol .
The precise mechanism of action for this compound remains to be elucidated. However, studies on structurally similar compounds suggest several potential interactions:
- Binding Affinity : Interaction studies are crucial for understanding how this compound binds to biological macromolecules such as proteins and nucleic acids. These interactions could elucidate its therapeutic potential and safety profile .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique characteristics and potential advantages of this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(3-pyridyl)-5,6-dihydro-naphthalene-2-carboxamide | Contains pyridine and naphthalene | Anticancer activity |
| 4-(pyridin-3-yl)thiazole | Thiazole ring with pyridine substitution | Antimicrobial properties |
| 1-(4-thiazolyl)-5-methyl-naphthalene | Methylated naphthalene with thiazole | Antioxidant activity |
This compound stands out due to its combination of multiple heterocycles (pyridine and thiazole), which may enhance its pharmacological profile compared to other similar compounds .
Case Studies and Research Findings
Research on compounds with similar structures has revealed significant findings:
-
Antitumor Activity : In various studies involving thiazole derivatives, compounds have been identified that exhibit IC₅₀ values indicating potent cytotoxic effects against cancer cell lines . For instance:
- A study demonstrated that certain thiazole-integrated compounds had IC₅₀ values below 10 µg/mL against specific cancer cell lines.
- Structure–Activity Relationship (SAR) : Understanding the SAR is essential for optimizing the efficacy of new compounds. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and what characterization techniques confirm its structural integrity?
- Methodological Answer : Synthesis typically involves cyclizing thioamide and haloketone precursors to form the thiazole core, followed by palladium-catalyzed coupling (e.g., Suzuki) to introduce pyridine and tetrahydronaphthalene moieties. Final amidation yields the carboxamide. Characterization includes:
- IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹, pyridyl C=N vibrations).
- 1H/13C NMR (e.g., pyridyl protons at δ 8.5–9.0 ppm, tetrahydronaphthalene CH2 signals at δ 1.5–2.5 ppm).
- Mass spectrometry (HRMS to validate molecular weight, e.g., [M+H]+ observed within ±2 ppm of calculated values).
- Melting points (190–262°C range for analogs) provide preliminary purity assessment .
Q. How do researchers verify the biological activity of this compound in preliminary assays?
- Methodological Answer : In vitro anticancer screening (e.g., MTT assay against cancer cell lines like MCF-7 or HepG2) is standard. IC50 values are correlated with structural features (e.g., electron-withdrawing substituents on pyridine enhance activity). Parallel cytotoxicity testing on non-cancerous cells (e.g., HEK293) ensures selectivity. Positive controls (e.g., doxorubicin) validate assay conditions .
Advanced Research Questions
Q. How can computational methods address contradictions in biological activity data across structural analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., kinases), while QSAR models quantify substituent effects on potency. For example, fluorophenyl groups may improve binding affinity but reduce solubility, requiring trade-off optimization. Machine learning (e.g., random forest regression) prioritizes analogs with balanced properties .
Q. What crystallographic insights explain the compound’s solid-state behavior and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals N—H⋯N hydrogen bonds (2.8–3.1 Å) between pyridinium and thiocyanate ions, and π-π stacking (centroid distance 3.59 Å) between aromatic rings. Twinning (e.g., twin law [100 010 101]) complicates refinement; protocols like TWIN/BASF in SHELXL resolve disorder. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% H-bonding contribution) .
Q. How can reaction path search algorithms optimize synthetic yield and purity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cyclization steps, identifying solvent effects (e.g., ethanol vs. acetonitrile). ICReDD’s workflow couples this with Bayesian optimization to predict ideal conditions (e.g., 80°C, 12 h for 73% yield in analogs). Experimental validation minimizes side products (e.g., hydrolyzed byproducts) .
Q. What strategies mitigate inconsistencies in spectral data interpretation for novel analogs?
- Methodological Answer : Multi-technique cross-validation is critical:
- 2D NMR (HSQC, HMBC) resolves ambiguous proton-carbon correlations (e.g., distinguishing thiazole C4 from pyridine C2).
- Isotopic labeling (e.g., 15N-thiazole) clarifies nitrogen environments.
- Dynamic NMR detects conformational exchange in tetrahydronaphthalene CH2 groups (δ 1.5–2.5 ppm splitting at low temperatures) .
Q. How do heterocyclic components (thiazole, pyridine) influence pharmacokinetic properties?
- Methodological Answer :
- Thiazole : Enhances metabolic stability (reduced CYP3A4-mediated oxidation) but may lower solubility. LogP adjustments via substituents (e.g., –CF3 increases lipophilicity by ~0.5 units).
- Pyridine : Participates in hydrogen bonding with biological targets (e.g., kinase hinge region). pKa modulation (e.g., protonation at pH 4–5) affects membrane permeability.
- Tetrahydronaphthalene : Rigidifies the structure, reducing entropic penalties during binding .
Q. What advanced techniques validate non-covalent interactions in co-crystallized complexes?
- Methodological Answer :
- SC-XRD with charge density analysis (Multipole refinement in MoPro) maps electrostatic potentials, confirming H-bond donor/acceptor roles.
- Terahertz spectroscopy detects weak interactions (e.g., C—H⋯π contacts) in amorphous phases.
- Molecular dynamics simulations (GROMACS) predict hydration effects on crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
